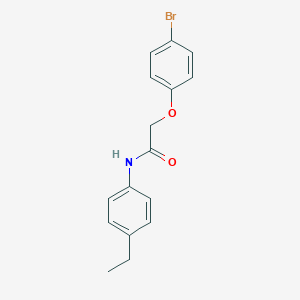
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide, also known as BPEA, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEA is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the growth of cancer cells and promote apoptosis. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects. However, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has not been extensively studied for its toxicity and safety profiles.
Future Directions
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the main areas of interest is the development of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide-based drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Moreover, the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide needs to be further elucidated to understand its full potential. Additionally, more studies need to be conducted to assess the safety and toxicity profiles of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 4-bromophenol and 4-ethylphenylamine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or chromatography. The yield of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide obtained through this method is around 70-80%.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
SAOYZMLPMIOSQR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)


![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)